molecular formula C13H25N3O4 B2969357 acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate CAS No. 2137873-92-6

acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

Cat. No. B2969357
CAS RN: 2137873-92-6
M. Wt: 287.36
InChI Key: QSWCRJSOYWPMAS-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₂ . It is also known by its CAS number: 2137873-92-6 . The compound consists of a tert-butyl group attached to a carbamate moiety, which in turn contains a cyclopentyl ring with a carbamimidoyl group at position 1. The acetic acid portion is linked to the carbamate nitrogen. This compound is synthesized for various applications, including pharmaceutical research and testing .


Synthesis Analysis

The synthetic route for This compound involves the condensation of tert-butyl isocyanate with a cyclopentylamine derivative. The acetic acid group is then introduced through an appropriate acylation reaction. Detailed synthetic protocols and optimization studies are available in the literature .


Molecular Structure Analysis

  • The acetic acid moiety linked to the carbamate nitrogen. The arrangement of atoms and bonds can be visualized using molecular modeling software or computational methods .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, acylation, and nucleophilic substitutions. These reactions can lead to the formation of derivatives or modifications of the compound. Researchers have explored its reactivity in different contexts, and further investigations are ongoing .


Physical And Chemical Properties Analysis

  • Stability : Stability under different storage conditions and exposure to light, heat, and moisture has been studied .

Mechanism of Action

The specific mechanism of action for this compound depends on its intended application. In pharmaceutical research, it may act as a potential drug candidate by interacting with specific biological targets. Further studies are needed to elucidate its precise mode of action and potential therapeutic effects .

Safety and Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

Future Directions

Researchers should explore the pharmacological potential of this compound, investigate its biological activity, and assess its safety profile. Additionally, further studies on its stability, formulation, and potential applications are warranted. Collaborative efforts among chemists, pharmacologists, and clinicians will contribute to unlocking its full potential .

For more technical details, you can refer to the Enamine product link . If you need additional information, feel free to ask!

properties

IUPAC Name

acetic acid;tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(8(12)13)6-4-5-7-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWCRJSOYWPMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CCCC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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